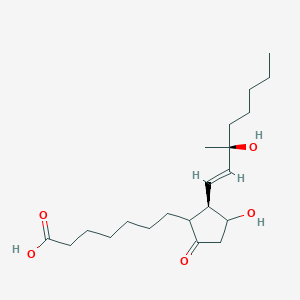

15(S)-15-methyl Prostaglandin E1

Description

Historical Trajectory and Discovery of Prostaglandin (B15479496) Analogs in Biomedical Research

The journey into the world of prostaglandins (B1171923) began in the 1930s when Ulf von Euler and M.W. Goldblatt independently discovered a substance in seminal fluid that could stimulate smooth muscle and lower blood pressure. explorable.comwikipedia.org Von Euler named this substance "prostaglandin," mistakenly believing it originated from the prostate gland. explorable.comwikipedia.org It wasn't until the 1950s and 1960s that the true nature of prostaglandins as a family of compounds produced by many tissues was elucidated, largely through the Nobel Prize-winning work of Sune Bergström and Bengt Samuelsson. explorable.comacs.org They determined the chemical structures of several prostaglandins and discovered their biosynthesis from unsaturated fatty acids like arachidonic acid. explorable.comwikipedia.org

This foundational work paved the way for the synthesis of prostaglandin analogs. Researchers sought to create compounds with more selective actions and improved stability compared to their naturally occurring counterparts, which are often rapidly metabolized in the body. nih.gov A key enzyme in this rapid degradation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov The development of analogs that could resist this enzymatic degradation was a critical step forward. This led to the creation of compounds with prolonged biological activity, opening up new avenues for research into their physiological and pathological roles. nih.govnih.gov The introduction of prostaglandin analogs in the mid-1990s revolutionized certain therapeutic areas, demonstrating their potent biological effects. nih.gov

The Prostaglandin E Family: Structural Context and Biological Significance in Research

Prostaglandins are broadly classified based on the structure of their five-carbon ring. wikipedia.org The Prostaglandin E (PGE) family is characterized by a ketone group at the C-9 position of this ring. wikipedia.org Two of the most well-studied members of this family are Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2). wikipedia.org

PGE1, also known as alprostadil (B1665725), is a potent vasodilator, meaning it widens blood vessels. wikipedia.org It also relaxes smooth muscle and inhibits blood platelet aggregation. wikipedia.orgebi.ac.uk These properties have made it a valuable tool in research models studying cardiovascular physiology and pathology. nih.govwikipedia.org For instance, research has explored its effects on extending the anhepatic phase during liver transplantation in rats and its use in managing erectile dysfunction. nih.govwikipedia.org

PGE2 is one of the most abundant and biologically active prostaglandins in mammals. acs.orgnih.gov It is a key mediator of inflammation, contributing to the classic signs of redness, swelling, and pain. acs.orgnih.gov However, its roles are complex and context-dependent, as it also plays a part in tissue repair and immune regulation. acs.orgnih.gov Research has delved into its involvement in gastric cancer, where it has been shown to induce DNA hypermethylation, and its role in thermoregulation. wikipedia.orgnih.govnih.govresearchgate.net

The structural differences between various prostaglandins, including those within the E family, account for their diverse biological activities. wikipedia.org This diversity is further modulated by the specific receptors to which they bind, allowing the same prostaglandin to have different, and sometimes opposing, effects in different tissues. wikipedia.org

Genesis and Rationale for the Development of 15(S)-15-methyl Prostaglandin E1 as a Research Compound

The primary impetus for developing synthetic prostaglandin analogs like this compound was to overcome the metabolic instability of natural prostaglandins. Natural PGE1 is rapidly inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position. nih.govmdpi.com This rapid degradation limits its duration of action and, consequently, its utility in many research and potential therapeutic contexts.

By introducing a methyl group at the C-15 position, researchers created a molecule, this compound, that is resistant to this enzymatic degradation. This structural modification results in a more stable and longer-lasting analog of PGE1. nih.gov The "15(S)" designation refers to the specific stereochemistry at the C-15 carbon, which is crucial for its biological activity. This enhanced stability allows for more sustained effects in experimental models, making it a more effective tool for studying the prolonged actions of PGE1-like compounds. nih.gov

Current Academic Research Landscape and Significance of this compound

Current research on this compound is focused on its potent anti-inflammatory and cytoprotective properties. Studies have demonstrated its ability to suppress acute inflammation induced by various stimuli. nih.gov In a rat model of synovial inflammation, for example, it was shown to be a more effective and longer-lasting anti-inflammatory agent than its parent compound, PGE1. nih.gov The research indicated that it suppressed exudate volume, protein concentration, and the accumulation of polymorphonuclear leukocytes. nih.gov

Furthermore, research has explored its synergistic effects with other immunosuppressive agents. In rat heart allograft models, this compound, in combination with azathioprine (B366305) or prednisolone (B192156), significantly increased the survival of the grafts. nih.gov This suggests a potential role in modulating immune responses in transplantation settings.

The compound's effects on the respiratory system have also been a subject of investigation. nih.gov While some studies have highlighted its anti-inflammatory potential, others suggest that at certain concentrations, it may have adverse effects on the respiratory system in both normal and injured animal models. nih.gov

Research Findings on this compound

| Research Area | Model System | Key Findings | Reference |

|---|---|---|---|

| Acute Inflammation | Rat subcutaneous air pouch | Suppressed exudate volume, protein concentration, and polymorphonuclear leucocyte accumulation. More effective and longer-lasting than PGE1. | nih.gov |

| Organ Transplantation | Rat heart allografts | Showed synergistic effect with azathioprine and prednisolone in increasing graft survival. | nih.gov |

| Respiratory System | Rats (normal and paraquat-exposed) | At certain doses, appeared to increase respiratory effort and was associated with increased lung weights. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-[(2R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16?,17-,19?,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNFCPCBKCERJP-FVGPFBTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies and Chemical Modifications for 15 S 15 Methyl Prostaglandin E1**

Stereoselective Synthesis Strategies for 15(S)-15-methyl Prostaglandin (B15479496) E1

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of prostaglandins (B1171923). Therefore, developing synthetic methods that can control the stereochemistry at key carbon centers is of paramount importance.

Total Synthesis Approaches and Methodological Innovations

The total synthesis of prostaglandins, including 15(S)-15-methyl PGE1, is a significant challenge in organic chemistry due to the presence of multiple chiral centers and sensitive functional groups. znaturforsch.comacs.org Over the years, numerous innovative strategies have been developed to achieve efficient and stereoselective syntheses.

One-pot and multi-step synthesis are common approaches. For instance, a three-pot synthesis of Prostaglandin E1 methyl ester has been developed, which could be adapted for its 15-methyl analog. oup.comresearchgate.net This method involves an asymmetric [3+2] cycloaddition reaction to construct the cyclopentane (B165970) core, followed by a series of reactions to introduce the side chains. oup.com Chemoenzymatic synthesis has also emerged as a powerful tool, utilizing enzymes for key stereoselective transformations. nih.govnih.gov For example, ketoreductases (KREDs) can be employed for the diastereoselective reduction of enone intermediates to establish the desired stereochemistry at C-15. nih.gov

Key innovations in total synthesis include:

Asymmetric Michael Addition: This reaction is used to establish the correct stereoconfiguration at C-8 and C-12 of the prostaglandin core. znaturforsch.com

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has provided efficient routes to key chiral intermediates. oup.com

Convergent Synthesis: This strategy involves the synthesis of the upper (alpha) and lower (omega) side chains separately, which are then coupled to a central cyclopentenone core. This approach allows for greater flexibility and efficiency.

Table 1: Key Methodologies in the Total Synthesis of Prostaglandin Analogs

| Methodology | Description | Key Advantages |

|---|---|---|

| Asymmetric Conjugate Addition | Establishes critical stereocenters on the cyclopentanone (B42830) ring. | High stereoselectivity. |

| Chemoenzymatic Reduction | Utilizes enzymes like ketoreductases for stereospecific reductions. | High diastereo- and enantioselectivity under mild conditions. nih.gov |

| One-Pot Syntheses | Multiple reaction steps are performed in a single reaction vessel. | Increased efficiency, reduced waste and purification steps. oup.comresearchgate.net |

| Convergent Approaches | Synthesis of key fragments followed by their assembly. | Flexibility in analog synthesis. |

Semi-Synthetic Routes from Precursor Prostaglandins

In addition to total synthesis, 15(S)-15-methyl PGE1 can be prepared via semi-synthetic routes starting from more readily available prostaglandins, such as PGE2. google.com This approach often involves the selective chemical modification of the precursor prostaglandin. A key challenge in this approach is the regioselective saturation of specific double bonds in the precursor molecule without affecting other sensitive functional groups. google.com For example, the hydrogenation of PGE2 can yield PGE1, although controlling the selectivity can be challenging. google.com

Isotopic Labeling Techniques for Mechanistic Research of 15(S)-15-methyl Prostaglandin E1

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways and pharmacokinetic profiles of drugs. wikipedia.orgnih.gov By replacing certain atoms with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace the fate of a molecule in a biological system. wikipedia.org

Deuterium (B1214612) and Carbon-14 (B1195169) Labeling for Metabolic Pathway Elucidation

Deuterium (²H) and carbon-14 (¹⁴C) are commonly used isotopes in drug metabolism studies. nih.gov

Deuterium Labeling: The introduction of deuterium at specific positions in the 15(S)-15-methyl PGE1 molecule can help to identify its metabolites. medchemexpress.com Mass spectrometry can distinguish between the deuterated and non-deuterated forms of the compound and its metabolic products, providing insights into the metabolic transformations it undergoes. nih.govresearchgate.net This technique has been used to study the metabolism of other prostaglandins and related compounds. medchemexpress.com

Carbon-14 Labeling: Carbon-14 is a radioactive isotope that allows for highly sensitive detection of the labeled compound and its metabolites. nih.gov While powerful, the use of ¹⁴C requires specialized facilities and handling procedures. Late-stage ¹⁴C-labeling techniques are emerging as a way to more efficiently introduce the radiolabel into complex molecules. nih.gov

A systematic comparison of deuterium and carbon-14 labeling for in vitro metabolism studies has shown that the stable-isotope approach can be a highly suitable alternative, especially in early research phases when radiolabeled compounds may not be available. nih.gov

Stable Isotope Incorporation for Pharmacokinetic Research Models

Stable isotopes such as ¹³C, ¹⁵N, and ²H are increasingly used in pharmacokinetic studies to determine parameters like bioavailability and clearance. nih.govnih.govkisti.re.kr The use of stable isotope-labeled internal standards in mass spectrometric assays allows for precise quantification of the drug in biological samples. nih.gov For instance, a stable isotope dilution assay was developed for the major urinary metabolite of PGE1 and PGE2, providing accurate measurements of its excretion. nih.gov This methodology can be applied to study the pharmacokinetics of 15(S)-15-methyl PGE1.

Chemical Modifications for Structure-Activity Relationship Probing and Probe Development

To understand how the chemical structure of 15(S)-15-methyl PGE1 relates to its biological activity (Structure-Activity Relationship or SAR), medicinal chemists synthesize a variety of analogs with systematic modifications. nih.gov These modifications can involve changes to the cyclopentanone ring, the side chains, or the functional groups.

For example, the methyl group at C-15 is a critical modification that blocks oxidation by 15-hydroxyprostaglandin dehydrogenase, thereby increasing the compound's biological half-life. nih.gov The synthesis of analogs with different substituents at C-15 or other positions can help to map the binding site of the prostaglandin receptors and identify key interactions that are essential for its activity.

The development of analogs is not limited to SAR studies. Chemical modifications are also employed to create probes for research purposes. For instance, esterification of the carboxylic acid group can increase membrane permeability, as seen in the methyl ester derivative of 15(S)-15-methyl PGF2α. This approach could be applied to 15(S)-15-methyl PGE1 to enhance its cellular uptake in experimental models.

Esterification and Amidation for Modulating Biological Activity

Esterification and amidation of the carboxylic acid group of this compound are key chemical modifications aimed at altering its physicochemical properties and, consequently, its biological activity. These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Esterification, typically with simple alcohols like methanol (B129727) or ethanol, can increase the lipophilicity of the prostaglandin. This enhanced lipophilicity can facilitate passage through cell membranes, potentially increasing bioavailability. The resulting esters often act as prodrugs, which are inactive in their modified form and are converted to the active carboxylic acid by endogenous esterases in the body. This approach can lead to a more sustained release and prolonged duration of action. For instance, studies on the related prostaglandin E2 have shown that its methyl ester exhibits modified biological activities compared to the parent compound documentsdelivered.com. Research on a prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester, demonstrated that it contracted guinea pig ileum in a manner parallel to PGE2, although with a lower maximal effect, and at higher concentrations, it acted as a competitive antagonist to PGE2 and PGF2α nih.gov.

Amidation, the conversion of the carboxylic acid to an amide, represents another strategy to modify the properties of this compound. Amides are generally more stable to hydrolysis than esters and can exhibit different receptor binding affinities and signaling properties. The introduction of an amide moiety can significantly alter the polarity and hydrogen bonding capabilities of the molecule. For example, a bioactive amide of prostaglandin E1 with an ethanolamine (B43304) plasmalogen analog of platelet-activating factor was synthesized and shown to inhibit several pathways of human platelet aggregation, suggesting that such modifications can introduce novel biological activities acs.org.

| Modification | Example Derivative (of related Prostaglandins) | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Esterification | 15(S)-15-methyl Prostaglandin E2 methyl ester | Comparison of biological activities with Prostaglandin E2. | documentsdelivered.com |

| Esterification | ent-11-epi-15-epi Prostaglandin E2 methyl ester | Contracted guinea pig ileum; acted as a competitive antagonist to PGE2 and PGF2α at high concentrations. | nih.gov |

| Amidation | Prostaglandin E1-ethanolamine plasmalogen amide | Inhibited PAF-, ADP-, and thrombin-induced human platelet aggregation. | acs.org |

Conjugation Strategies for Receptor Binding Assays and Imaging Probes

To investigate the interaction of this compound with its biological targets, such as prostaglandin E receptors (EP receptors), and to visualize its distribution in tissues, various conjugation strategies are employed. These strategies involve attaching a reporter molecule, such as a radioisotope or a fluorescent tag, to the prostaglandin structure.

For receptor binding assays, radiolabeling is a common technique. Tritiated ([³H]) or iodinated ([¹²⁵I]) derivatives of prostaglandins are used to perform saturation binding studies and competitive binding assays. These studies allow for the determination of receptor affinity (Kd) and the density of binding sites (Bmax). For instance, radioligand binding assays have been instrumental in characterizing prostaglandin E1 receptors in the rat small intestine nih.gov. While specific radiolabeling of this compound is not extensively documented in publicly available literature, the methods used for PGE1 are directly applicable. These generally involve the introduction of the radioisotope at a position that does not significantly interfere with receptor binding.

The development of imaging probes allows for the real-time visualization of prostaglandin distribution and receptor localization in living cells and organisms. Fluorescently labeling this compound would enable such studies. This can be achieved by conjugating a fluorophore to the prostaglandin molecule. The choice of fluorophore and the site of conjugation are critical to maintain the biological activity of the prostaglandin. Recently, a genetically encoded fluorescent sensor for prostaglandin E2, named GRABPGE2-1.0, has been developed. researchgate.netnih.govbiorxiv.orgbiorxiv.org This sensor exhibits high specificity and affinity for PGE2 and allows for monitoring its dynamics with high spatiotemporal resolution in vivo. researchgate.netnih.govbiorxiv.orgbiorxiv.org Similar strategies could be adapted to develop probes for this compound. Furthermore, the expression of EP receptors fused to green fluorescent protein (GFP) has been used to study their subcellular localization, revealing their presence in the perinuclear region and on the nuclear membrane. pnas.org

| Conjugation Strategy | Application | Example (for related Prostaglandins) | Reference |

|---|---|---|---|

| Radiolabeling | Receptor Binding Assays | [³H]PGE1 for receptor characterization in rat small intestine. | nih.gov |

| Fluorescent Labeling | In vivo Imaging | Genetically encoded fluorescent sensor for PGE2 (GRABPGE2-1.0). | researchgate.netnih.govbiorxiv.orgbiorxiv.org |

| Protein Fusion | Subcellular Localization | EP1 receptor fused to Green Fluorescent Protein (GFP). | pnas.org |

Purification and Characterization Techniques in Synthetic Research

The synthesis of this compound and its modified analogs invariably yields a mixture of the desired product along with unreacted starting materials, byproducts, and stereoisomers. Therefore, rigorous purification and characterization are paramount to ensure the quality and reliability of the compound for research purposes.

High-performance liquid chromatography (HPLC) is the cornerstone of prostaglandin purification. nih.govresearchgate.netgoogleapis.commdpi.comnih.gov Both normal-phase and reversed-phase HPLC are utilized, often in combination, to achieve high purity. The separation of the C-15 epimers, which can have significantly different biological activities, is a critical and often challenging step. For instance, a high-performance liquid chromatographic system has been described for the separation and quantitation of 15-methylprostaglandin E2 and its C-15 epimer using microparticulate silica (B1680970) and refractive index detection. nih.gov Preparative HPLC allows for the isolation of milligram to gram quantities of pure prostaglandins. nih.gov

Once purified, the structural identity and integrity of this compound are confirmed using a battery of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for elucidating the detailed molecular structure, including the stereochemistry of the various chiral centers. nih.govpnas.orgnih.govkirj.eehmdb.ca High-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides accurate molecular weight determination and fragmentation patterns that confirm the compound's identity. creative-proteomics.comnih.govnih.govrsc.org Tandem mass spectrometry (MS/MS) is particularly powerful for structural characterization and the identification of metabolites. creative-proteomics.comnih.gov

| Technique | Purpose | Key Findings/Applications for Prostaglandins | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification, Separation of Stereoisomers | Separation of C-15 epimers of 15-methylprostaglandin E2; preparative purification of prostaglandin endoperoxides. | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Stereochemical Analysis | Detailed assignment of ¹H and ¹³C signals for various prostaglandins and their analogs. | nih.govpnas.orgnih.gov |

| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Confirmation | LC-MS/MS for sensitive and accurate quantification and identification of prostaglandins and their metabolites. | creative-proteomics.comnih.govnih.gov |

**molecular Mechanisms of Action of 15 S 15 Methyl Prostaglandin E1**

Prostaglandin (B15479496) Receptor Interactions and Subtype Selectivity of 15(S)-15-methyl Prostaglandin E1

The physiological effects of this compound are initiated by its binding to prostanoid receptors, a family of G-protein coupled receptors (GPCRs). Its activity is largely defined by its binding affinity and selectivity for the various subtypes of the prostaglandin E (EP) receptor.

Prostaglandin E1 and its analogs primarily exert their effects through the four EP receptor subtypes: EP1, EP2, EP3, and EP4. tdl.org These subtypes are coupled to different G-proteins and thus initiate distinct downstream signaling cascades. The binding affinity of PGE1, the parent compound of this compound, varies across these subtypes. For instance, the binding affinity (expressed as the dissociation constant, Kd) for PGE1 to the mouse EP1 receptor is approximately 40 nM. wikipedia.org

Studies on bovine corpus luteum, a tissue rich in EP receptors, have demonstrated that both PGE1 and PGE2 appear to label the same population of EP-receptor sites. Research indicates a particularly high affinity for the EP3 receptor subtype. Competition binding assays have shown that EP3-selective agonists are potent inhibitors of [3H]PGE1 binding, displacing it at nanomolar concentrations. This suggests that the EP3 receptor is a primary target for PGE1 and its analogs. In contrast, PGE2 has shown a preference for EP3 and EP4 receptors over EP1 and EP2. tdl.org

Binding Affinity of Prostaglandin E1 for EP Receptors

| Receptor Subtype | Reported Binding Affinity (Kd/Ki) | Species | Reference |

|---|---|---|---|

| EP1 | ~40 nM (Kd) | Mouse | wikipedia.org |

| EP3 | High (Nanomolar affinity) | Bovine |

While being a potent agonist at EP receptors, Prostaglandin E1 exhibits significant selectivity. Binding studies have revealed that its interaction with other prostanoid receptor types—such as the DP (PGD2 receptor), FP (PGF2α receptor), IP (PGI2 receptor), and TP (thromboxane receptor)—is considerably weaker. Agonists selective for these other receptor subtypes are poor competitors for [3H]PGE1 binding sites, influencing it only at concentrations typically greater than 1 µM. This indicates that the biological effects of PGE1, and by extension this compound, are predominantly mediated through the EP receptor family.

Downstream Signaling Cascades Initiated by this compound

Upon binding to its cognate EP receptors, this compound triggers a cascade of intracellular signaling events. The specific pathway activated depends on the EP receptor subtype expressed in the target cell.

A primary signaling mechanism for PGE1 and its analogs is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of EP2 and EP4 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in cAMP production. nih.gov Studies in various tissues, including peripheral nerves and megakaryocyte leukemia cells, have shown that PGE1 causes a rapid, dose-dependent increase in cAMP content. nih.govnih.gov This effect can be potentiated by phosphodiesterase inhibitors, which prevent the breakdown of cAMP. nih.gov

Conversely, activation of the EP3 receptor, which can couple to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, some research indicates a synergistic increase in cAMP when PGE1 is combined with agents that induce calcium mobilization, suggesting a complex interplay between signaling pathways. nih.gov

The EP1 receptor is coupled to Gq proteins, and its activation by ligands like PGE1 initiates the phosphoinositide signaling pathway. This leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. tdl.orgnih.gov

Studies have demonstrated that PGE1 can cause a rapid and dose-dependent increase in the intracellular free calcium concentration ([Ca2+]i). nih.gov This elevation is attributed to both the mobilization of Ca2+ from these intracellular stores and an influx of calcium from the extracellular environment. nih.gov Notably, PGE1 has been reported to produce a more potent Ca2+ signal through the EP1 receptor compared to PGE2. tdl.org

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important downstream target. Activation of this pathway is crucial for regulating cellular processes like proliferation and differentiation. Prostaglandins (B1171923) can activate the MAPK/ERK pathway, although the mechanism can be indirect. nih.gov

For example, in some cell types, the effects of growth factors like TGF-β are mediated by the local production and release of prostaglandins, which then activate their receptors and subsequently the ERK pathway. nih.gov The activation of EP receptors can lead to MAPK/ERK signaling through various mechanisms, including transactivation of receptor tyrosine kinases or via pathways dependent on protein kinase C (PKC), which is activated by DAG. nih.govnih.gov While some prostaglandins are potent stimulators of MAP kinase, PGE2 has been shown to be a weaker activator in certain cells, such as human ciliary muscle cells. researchgate.net The activation of this pathway represents a point of crosstalk between prostaglandin signaling and other growth factor-initiated cascades. nih.gov

Rho/ROCK Signaling Axis Modulation

The Rho/ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal organization, cell adhesion, motility, proliferation, and apoptosis. nih.govmdpi.com This pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). mdpi.comnih.govnih.gov Increased activity of the RhoA/ROCK pathway is implicated in various pathological processes, including inflammation and cardiovascular disease. nih.govscienceopen.commdpi.com

While direct studies on the interaction between this compound and the Rho/ROCK signaling axis are limited, the known anti-inflammatory properties of this prostaglandin analog suggest a potential modulatory role. Decreased levels of its parent compound, Prostaglandin E1 (PGE1), have been associated with an increase in RhoA expression in certain pathological conditions. nih.gov The Rho/ROCK pathway is known to contribute to inflammatory responses through the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). scienceopen.com Given that this compound exhibits potent anti-inflammatory effects, it is plausible that it may counteract the pro-inflammatory signaling mediated by the Rho/ROCK axis, although the precise molecular interactions remain to be fully elucidated.

Gene Expression Regulation and Transcriptional Profiling by this compound

This compound is a potent anti-inflammatory agent that has been shown to suppress acute inflammatory responses induced by various stimuli. nih.gov Research indicates that it effectively reduces the invasion of polymorphonuclear leukocytes into inflamed tissues. nih.gov This is significant as these leukocytes release hydrolytic enzymes and generate toxic oxygen metabolites at the site of inflammation. nih.gov

Systemic administration of this compound has been demonstrated to inhibit neutrophil-dependent tissue injury. nih.gov It also suppresses the accumulation of polymorphonuclear leukocytes and the activity of the lysosomal enzyme beta-galactosidase in response to inflammatory agents like monosodium urate crystals, leukotriene B4, and formyl-methionyl-leucyl-phenylalanine. nih.gov This suggests a modulatory effect on the expression of genes involved in chemotaxis and cellular activation. Furthermore, by inhibiting the actions of pro-inflammatory mediators, this compound likely influences the transcriptional profile of genes encoding for pro-inflammatory cytokines. The Rho/ROCK signaling pathway, a potential target for prostaglandin action, is known to be involved in the release of TNF-α and IL-1β, indicating that modulation of this pathway could be one mechanism by which this compound controls inflammatory gene expression. scienceopen.com

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker/Process | Effect of this compound | Reference |

|---|---|---|

| Polymorphonuclear Leucocyte Invasion | Substantially Reduced | nih.gov |

| Exudate Volume and Protein Concentration | Suppressed | nih.gov |

| Lysosomal Enzyme (beta-galactosidase) Activity | Suppressed | nih.gov |

| Neutrophil Dependent Immune Complex Tissue Injury | Inhibited | nih.gov |

| Vascular Reactivity (dilated and filamentous vessels) | Markedly Reduced | nih.gov |

The regulation of cell proliferation and apoptosis is a complex process involving numerous signaling pathways and gene networks. While direct transcriptional profiling of this compound's effects on these genes is not extensively documented, studies on related prostaglandins provide insights into potential mechanisms.

For instance, other prostaglandins have been shown to influence the expression of key apoptosis-related genes. Some prostaglandins, like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), can induce apoptosis and inhibit the expression of the anti-apoptotic gene Bcl-2. plos.org Conversely, Vascular Endothelial Growth Factor (VEGF), whose expression can be influenced by prostaglandins, is known to upregulate Bcl-2 and inhibit apoptosis. nih.govnih.govmdpi.com This highlights the complex and sometimes opposing roles that different prostaglandins can play in cellular survival. The anti-inflammatory properties of this compound may contribute to a cellular environment that favors resolution over apoptosis, but further research is required to delineate the specific genes it regulates in the context of cell proliferation and death.

Table 2: Prostaglandin Influence on Apoptosis-Related Gene Expression

| Prostaglandin/Factor | Effect on Gene Expression | Affected Gene | Reference |

|---|---|---|---|

| 15-deoxy-Δ12,14-prostaglandin J2 | Inhibition | Bcl-2 | plos.org |

| Vascular Endothelial Growth Factor (VEGF) | Upregulation | Bcl-2 | nih.govnih.gov |

| 15-deoxy-Δ12,14-prostaglandin J2 | Upregulation | VEGF | mdpi.com |

Enzyme Interactions and Metabolic Stability Research

A key characteristic of this compound is its enhanced metabolic stability compared to its parent compound, Prostaglandin E1. scbt.com This stability is a direct result of its chemical structure, specifically the presence of a methyl group at the C-15 position.

The primary enzyme responsible for the biological inactivation of prostaglandins like PGE1 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). taylorandfrancis.comwikipedia.orgontosight.ai This enzyme catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, rendering the prostaglandin biologically inactive. taylorandfrancis.comwikipedia.orgontosight.ainih.gov The methyl group in this compound sterically hinders the binding of the compound to the active site of 15-PGDH, thereby preventing its metabolic degradation. This resistance to enzymatic inactivation prolongs the half-life and biological activity of this compound in vivo. nih.gov

Inhibition of 15-PGDH has been shown to increase the levels of endogenous prostaglandins, which can have therapeutic effects in various models of tissue regeneration and disease. nih.govplos.org The design of this compound as a metabolically stable analog leverages this principle by creating a molecule that is inherently resistant to the primary catabolic pathway for prostaglandins.

Table 3: Enzyme Interaction and Metabolic Fate

| Compound | Interacting Enzyme | Metabolic Outcome | Reference |

|---|---|---|---|

| Prostaglandin E1 (PGE1) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Oxidation at C-15, leading to inactivation. | taylorandfrancis.comwikipedia.org |

| This compound | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Resistant to oxidation due to C-15 methyl group, resulting in metabolic stability. | nih.govscbt.com |

**cellular and Subcellular Effects of 15 S 15 Methyl Prostaglandin E1**

Modulation of Cellular Proliferation and Differentiation in In Vitro Models

The influence of 15(S)-15-methyl Prostaglandin (B15479496) E1 and its parent compound, PGE1, on cell growth and specialization is multifaceted, with outcomes often dependent on the specific cell type and context.

Research into the direct effects of E-series prostaglandins (B1171923) on fibroblasts, which are key cells in wound healing and tissue remodeling, has been undertaken. In an in vitro pilot study using human dermal fibroblasts derived from diabetic patients, the parent compound Prostaglandin E1 was observed to stimulate cell proliferation in a dose-dependent manner. nih.gov However, this proliferative effect was accompanied by a concurrent, though not statistically significant, decrease in the synthesis of collagen type I, a crucial component of the extracellular matrix. nih.gov Another study investigating myometrial tissue found that PGE1 treatment resulted in a lower total collagen content compared to controls. nih.gov These findings suggest a complex regulatory role for PGE1, promoting the growth of fibroblasts while potentially modulating their matrix-producing functions. nih.govnih.gov

Prostaglandins play a significant and sometimes contradictory role in the regulation of stem cell populations. Studies using the parent compound, PGE1, have demonstrated its ability to protect mesenchymal stem cells (MSCs) from apoptosis induced by serum deprivation, a condition that mimics an ischemic environment. nih.gov This protective effect involves the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic proteins Bax and caspase-3. nih.gov Furthermore, PGE1 can enhance the therapeutic potential of MSCs by activating the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway, which in turn improves cell migration and survival. nih.gov

In contrast, in the context of hematologic malignancies, PGE1 has been shown to have an inhibitory effect. It can impair the self-renewal and activity of chronic myelogenous leukemia (CML) leukemic stem cells (LSCs) by activating the EP4 receptor and repressing downstream signaling pathways involving Tcf1/Lef1. This highlights a selective action that may be leveraged to target cancer stem cells while supporting the function of non-malignant stem cells. Broader studies have also shown that inhibiting the degradation of prostaglandins (like PGE2) leads to an expansion of hematopoietic stem and progenitor cells (HSPCs), further underscoring the importance of this signaling axis in hematopoietic regeneration.

Table 1: Effects of E-Series Prostaglandins on Cellular Proliferation and Differentiation

| Cell Type | Compound Studied | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Human Diabetic Fibroblasts | Prostaglandin E1 | In vitro cell culture | Stimulated cell proliferation; Suppressed collagen type I synthesis. | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Prostaglandin E1 | In vitro serum deprivation | Reduced apoptosis; Upregulated Bcl-2; Downregulated Bax and caspase-3. | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Prostaglandin E1 | In vitro cell culture | Activated HIF-1α pathway; Increased cell migration. | nih.gov |

| Leukemic Stem Cells (CML) | Prostaglandin E1 | In vitro & xenograft models | Impaired self-renewal and activity via EP4 receptor. |

Impact on Cellular Secretion and Mediator Release

15(S)-15-methyl Prostaglandin E1 directly influences the secretome of various cells, particularly those involved in the inflammatory response.

The compound demonstrates significant anti-inflammatory properties by modulating the release of mediators from immune cells. In a rat model of acute inflammation, systemic administration of this compound suppressed the activity of the lysosomal enzyme beta-galactosidase in inflammatory exudate. Further studies showed it inhibits formyl-methionyl-leucyl-phenylalanine (FMLP)-induced lysosomal enzyme release from polymorphonuclear leukocytes (PMNs). This inhibitory action helps to limit tissue damage during inflammation.

In a model of macrophage-dependent glomerulonephritis, this compound was shown to inhibit the activation of infiltrating macrophages, as measured by a reduction in Ia antigen expression. The broader family of E-series prostaglandins is known to selectively suppress various effector functions of macrophages and neutrophils. They can modulate the production of chemokines, thereby altering the cellular composition of the inflammatory infiltrate.

Regulation of Cell Migration and Adhesion

A key cellular effect of this compound is its ability to regulate the movement and adhesion of inflammatory cells, which is fundamental to its anti-inflammatory action.

In models of acute inflammation, treatment with this compound substantially reduces the invasion and accumulation of polymorphonuclear leukocytes into inflamed tissue. Similarly, it suppresses the infiltration of macrophages in a model of glomerulonephritis. A primary subcellular mechanism for this effect on neutrophils is the modulation of the formyl peptide chemotactic receptor. Systemic treatment with the compound leads to a decrease in the binding affinity of this receptor on the neutrophil plasma membrane, thereby reducing the cell's response to chemotactic signals at the site of injury.

Conversely, related compounds can promote the migration of other cell types. PGE1 has been shown to increase the migration of mesenchymal stem cells by upregulating the expression of the chemokine receptor CXCR4 through the HIF-1α pathway, which is crucial for the homing of stem cells to sites of injury. nih.gov

Table 2: Effects of E-Series Prostaglandins on Cellular Secretion and Migration

| Cell Type | Compound Studied | Key Effect | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Polymorphonuclear Leukocytes | 15(S)-15-methyl PGE1 | Inhibited lysosomal enzyme release. | - | |

| Polymorphonuclear Leukocytes | 15(S)-15-methyl PGE1 | Reduced migration/infiltration. | Decreased binding affinity of formyl peptide chemotactic receptor. | |

| Macrophages | 15(S)-15-methyl PGE1 | Reduced migration and activation. | Inhibition of Ia antigen expression. |

Chemotaxis Modulation in Immune Cells

This compound has been shown to modulate the inflammatory response by influencing the migration of immune cells, a process known as chemotaxis. In a study utilizing a rat subcutaneous air pouch model to mimic synovial inflammation, systemic administration of this compound was found to suppress the accumulation of polymorphonuclear leukocytes (PMNs) at the site of inflammation. nih.gov This effect was observed in response to various inflammatory stimuli, indicating a broad anti-inflammatory action that includes the inhibition of immune cell migration.

The compound's ability to reduce the invasion of pouch tissue by PMNs highlights its role in controlling the cellular phase of acute inflammation. nih.gov By dampening the chemotactic response of these key immune cells, this compound helps to limit the extent of the inflammatory infiltrate and subsequent tissue damage.

Table 1: Effect of this compound on Polymorphonuclear Leucocyte (PMN) Accumulation

| Experimental Model | Inflammatory Stimulus | Effect of 15(S)-15-methyl PGE1 | Reference |

| Rat subcutaneous air pouch | Monosodium urate crystals, leukotriene B4, formylmethionylleucylphenylalanine | Suppressed PMN accumulation | nih.gov |

Adhesion Molecule Expression Regulation

While direct studies on the effect of this compound on adhesion molecule expression are limited, research on its parent compound, PGE1, provides valuable insights. Adhesion molecules play a critical role in the process of immune cell extravasation from the bloodstream into tissues. Prostaglandin E2 (PGE2), a closely related prostaglandin, has been demonstrated to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in brain endothelial cells through EP1 and EP4 receptors. nih.gov ICAM-1 is a key adhesion molecule that facilitates the firm attachment of leukocytes to the endothelial surface before their migration into the inflamed tissue. nih.gov

Given that this compound is a stable analog of PGE1 and that prostaglandins often share signaling pathways, it is plausible that it could also influence the expression of adhesion molecules. However, further research is required to specifically elucidate the role of this compound in regulating the expression of ICAM-1 and other adhesion molecules on endothelial and immune cells.

Effects on Ion Channel Activity and Membrane Potential

The influence of this compound on ion channel activity and membrane potential is largely extrapolated from studies on PGE1. Prostaglandins are known to sensitize nerve cells by modulating ion channels, which can affect the cell's resting membrane potential and excitability. nih.gov

In whole-cell voltage-clamped neuroblastoma x glioma hybrid cells (NG108-15), PGE1 has been shown to reversibly increase the holding current and inhibit both T-type and high-voltage-activated (hva) Ca2+ currents. nih.gov The effect on the holding current suggests an opening of channels with large pore diameters. nih.gov These actions are mediated by cAMP and are dependent on intracellular Ca2+ concentrations, but appear to be independent of Protein Kinase A (PKA) and Epac, a cAMP-activated guanine (B1146940) nucleotide exchange factor. nih.gov

These findings suggest that prostaglandins can have complex effects on ion channel function, leading to changes in membrane potential and cellular responses. As a stable analog, this compound may exert similar modulatory effects on various ion channels, thereby influencing the physiological functions of different cell types.

Table 2: Effects of Prostaglandin E1 on Ion Channels in NG108-15 Cells

| Ion Channel/Current | Effect of PGE1 | Mediators | Reference |

| Holding Current | Increased | cAMP, Ca2+ | nih.gov |

| T-type Ca2+ Current | Inhibited | cAMP, Ca2+ | nih.govnih.gov |

| High-Voltage-Activated (hva) Ca2+ Current | Inhibited | cAMP, Ca2+ | nih.gov |

Influence on Mitochondrial Function and Energy Metabolism

Research on PGE1 suggests a protective role for this prostaglandin in mitochondrial function, particularly under conditions of cellular stress. In a rat model of cardiac arrest, PGE1 treatment was found to prevent the opening of the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a critical event in a form of programmed cell death known as apoptosis. By inhibiting mPTP opening, PGE1 helps to maintain mitochondrial integrity and cell survival. nih.gov

Furthermore, studies on other prostaglandins have revealed their potential to modulate mitochondrial energy metabolism. For instance, some prostaglandins have been shown to inhibit the electron transport system, which is a fundamental process for ATP production. mdpi.com The inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that degrades PGE2, has been linked to the amelioration of metabolic disturbances and a reduction in cellular oxidative stress. mdpi.com This suggests that maintaining higher levels of certain prostaglandins can have beneficial metabolic effects.

These findings imply that this compound, due to its stability and relation to PGE1, may also positively influence mitochondrial function and cellular energy metabolism, potentially through mechanisms that preserve mitochondrial integrity and modulate metabolic pathways.

Lysosomal Activity and Autophagy Pathway Modulation

This compound has been shown to directly affect lysosomal activity. In a rat model of acute inflammation, treatment with this compound suppressed the activity of the lysosomal enzyme beta-galactosidase in the inflammatory exudate. nih.gov Lysosomes are crucial organelles for cellular degradation and recycling, and their enzymatic activity is a marker of cellular inflammatory and catabolic states.

While direct evidence linking this compound to the autophagy pathway is not yet available, the process of autophagy is known to be modulated by various cellular stressors and signaling molecules, including other prostaglandins. Autophagy is a catabolic process that involves the degradation of cellular components via the lysosome and is essential for cellular homeostasis. Given that this compound influences lysosomal enzyme activity, it is conceivable that it may also play a role in the regulation of the autophagy pathway. However, this remains an area for future investigation.

**biological Roles and Mechanistic Insights from Preclinical Models of 15 S 15 Methyl Prostaglandin E1**

Gastrointestinal System: Mechanistic Studies in Animal Models

In the gastrointestinal tract, 15(S)-15-methyl Prostaglandin (B15479496) E1 demonstrates profound protective and regulatory effects. Preclinical investigations have primarily focused on its ability to preserve the integrity of the gastric mucosa and to modulate intestinal functions.

Gastric Mucosal Integrity and Protection Mechanisms

15(S)-15-methyl Prostaglandin E1 exhibits potent gastric antisecretory and cytoprotective properties. Studies in dogs with Heidenhain pouches have shown that this compound effectively inhibits gastric acid secretion stimulated by histamine. nih.govnih.gov Its methyl ester form is noted to be slightly more potent and longer-acting than Prostaglandin E1 itself. nih.gov The mechanism for this enhanced activity is thought to be the inhibition of metabolic beta-oxidation of the carboxylic side chain due to methyl esterification. nih.gov

The cytoprotective action is a key feature, referring to the ability to protect the gastric mucosa from damage independently of acid secretion inhibition. nih.gov This protection is believed to involve several mechanisms, including the stimulation of gastric mucus and bicarbonate secretion, which form a protective barrier. abdominalkey.com In rats, a related analog, 15(S)-15-methyl Prostaglandin E2 methyl ester, was found to protect the synthesis of key phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911) in the gastric mucosa from injury by agents such as acidified taurocholic acid. nih.gov Furthermore, it can reduce the intense vascular reactivity seen during acute inflammation, a process that contributes to mucosal damage. nih.gov

| Animal Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Dog (Heidenhain pouch) | Inhibition of histamine-stimulated gastric acid secretion. | Direct action on parietal cells. nih.gov | nih.govnih.gov |

| Rat | Protection against gastric ulcer formation. | Inhibition of metabolic degradation, increased potency. nih.gov | nih.gov |

| Rat | Maintenance of phospholipid synthesis (PC & PE) after injury. | Protection of de novo synthesis of phospholipids. nih.gov | nih.gov |

| Rat (subcutaneous air pouch) | Reduced vascular reactivity during inflammation. | Suppression of inflammatory mediator effects on blood vessels. nih.gov | nih.gov |

Intestinal Motility Regulation and Secretory Functions

The influence of this compound extends to the intestines, where it affects both motility and secretion. In animal models, Prostaglandin E1 has been shown to have complex effects on intestinal peristalsis. While some studies suggest a stimulatory effect on motility, others report an inhibition of peristalsis-like contractions in the guinea-pig ileum. nih.gov This dual activity suggests a modulatory role, potentially dependent on the physiological context and the specific prostaglandin receptors activated. nih.gov

In addition to motility, this prostaglandin analog can influence intestinal secretion. A synthetic analog of Prostaglandin E1 demonstrated a protective effect on the intestinal mucosa of rats treated with methotrexate, a drug known to cause intestinal damage. nih.gov This was evidenced by improved histological features and a significant reduction in myeloperoxidase activity, a marker of acute intestinal inflammation. nih.gov This suggests that the compound can mitigate inflammatory processes within the intestinal lining, thereby preserving its structure and function.

Reproductive System: Investigations in Experimental Models

The reproductive system is another area where this compound exerts significant biological effects. Preclinical studies have explored its role in uterine contractility and its potential impacts on gonadal function.

Uterine Contractility Regulation

Prostaglandins (B1171923) are well-established regulators of uterine smooth muscle function. nih.gov Prostaglandin E1 analogs, including this compound, are known to influence uterine contractility. nih.gov The underlying mechanism involves the interaction with specific prostaglandin receptors (EP receptors) on myometrial cells. nih.gov The activation of different EP receptor subtypes can lead to either contraction or relaxation of the uterus. nih.gov In pregnant rodent models, the expression of pro-contractile prostaglandin receptors is upregulated during parturition, enhancing the uterus's sensitivity to prostaglandins and stimulating contractions. nih.gov While direct studies on this compound in animal models of labor are part of a broader understanding of PGE1 analogs, the general principle is that these compounds are potent stimulators of uterine activity.

| Model System | Finding | Mechanistic Insight | Reference |

|---|---|---|---|

| Rat and Human Myometrium | Upregulation of pro-contractile prostaglandin receptors (FP, EP1, EP3) at parturition. | Increased prostaglandin production and receptor expression stimulate uterine contractions. | nih.gov |

| Human (First Trimester) | A PGE1 methyl analog (misoprostol) significantly increased uterine contractions. | Demonstrates the potent uterotonic activity of PGE1 analogs. | nih.gov |

Effects on Ovarian and Testicular Function

The effects of prostaglandins on gonadal function are complex and not fully elucidated. In female rhesus monkeys, a related compound, 15-methyl Prostaglandin F2 alpha, was investigated for its effects on the corpus luteum. nih.gov While this specific analog showed activity, the broader role of this compound on ovarian function requires more targeted research.

In males, prostaglandins are known to be involved in testicular function. animal-reproduction.org Research in rabbit models has shown that Prostaglandin E1 can modulate testicular capsular contractions, which are important for sperm transport. nih.gov At low concentrations, PGE1 potentiated contractions induced by other agents, while at higher concentrations, it was inhibitory. nih.gov This bimodal effect suggests that PGE1 could be a key regulator of testicular motility. nih.gov However, studies directly examining the long-term effects of this compound on testicular parameters like spermatogenesis in animal models are less common. Some research indicates that certain prostaglandins might have inhibitory effects on spermatogenesis. animal-reproduction.org

Cardiovascular System: Mechanistic Research in Animal Models

Preclinical research has identified notable effects of prostaglandin analogs on the cardiovascular system. In dogs, the 15-methyl analogs of prostaglandins have been shown to be potent pressor substances in the pulmonary circulation. nih.gov Infusions of these analogs into the lobar artery resulted in a significant increase in lobar arterial pressure. nih.gov This hypertensive effect was associated with active constriction of pulmonary veins and small arteries. nih.gov

A different analog, 15(S)-15-methyl-PGF2 alpha, also studied in dogs, induced more intense and longer-lasting arterial hypertensive effects compared to its parent compound, PGF2 alpha. nih.gov This compound was also found to decrease the reactivity of the baroreceptors in the carotid sinus. nih.gov While these studies are on related methyl-prostaglandin analogs, they point towards a general class effect of potent activity on vascular smooth muscle and blood pressure regulation. In one study involving rats, high doses of this compound were associated with increased respiratory effort and increased lung weights, suggesting potential adverse effects on the respiratory system which is closely linked to cardiovascular function. nih.gov

| Animal Model | Compound | Observed Cardiovascular Effect | Reference |

|---|---|---|---|

| Dog | 15-methyl analogs of PGE2 and PGF2alpha | Increased pulmonary arterial pressure via vasoconstriction. | nih.gov |

| Dog | 15(S) 15-methyl-PGF2 alpha | Induced arterial hypertension and decreased baroreceptor reactivity. | nih.gov |

| Rat | This compound | Increased respiratory effort and lung weight at high doses. | nih.gov |

Vascular Smooth Muscle Relaxation and Vasodilation Mechanisms

This compound, as a stable analog of PGE1, is understood to possess significant vasodilatory properties. The parent compound, PGE1, is a known potent vasodilator that relaxes vascular smooth muscle. nih.govnih.gov The primary mechanism underlying this effect involves the activation of adenylate cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP leads to a cascade of events that results in smooth muscle relaxation and, consequently, vasodilation. mdpi.com

In a preclinical study using a rat subcutaneous air pouch model, which mimics synovial inflammation, this compound was observed to markedly reduce intense vascular reactivity, including a decrease in the number of dilated vessels. nih.gov This finding, within an inflammatory context, suggests a complex modulatory role on the vasculature that may extend beyond simple vasodilation. Further research in a canine model of chronic cauda equina compression demonstrated that a PGE1 derivative effectively dilated arteries and improved blood flow in the nerve roots.

Studies on other prostaglandins, such as PGE2, have suggested that their vasodilatory effects may be mediated by the stimulation of the electrogenic sodium-potassium pump (Na-K ATPase), leading to membrane hyperpolarization and relaxation of vascular smooth muscle.

Platelet Aggregation Modulation Research

Prostaglandin E1 is a potent inhibitor of platelet aggregation. nih.gov Its mechanism of action involves binding to prostanoid receptors on platelets, which stimulates adenyl cyclase activity and increases intracellular cAMP concentrations. This increase in cAMP inhibits phospholipase C activation and reduces the mobilization of calcium from intracellular stores, thereby antagonizing platelet activation and aggregation. Research indicates that PGE1 interacts with both IP and EP3 receptors on platelets, with the inhibitory effects being mediated primarily through the IP receptor.

While direct studies on the platelet aggregation modulating effects of this compound are limited, its nature as a stable analog of PGE1 suggests it would share a similar inhibitory mechanism. The enhanced stability of the 15-methyl analog would likely translate to a more sustained anti-aggregatory effect compared to the parent compound.

Renal System: Experimental Studies on Renal Hemodynamics and Function

Experimental studies in animal models have highlighted the protective effects of PGE1 on renal function, particularly in the context of ischemic injury. In a dog model of ischemia-induced acute renal failure, administration of PGE1 led to a significant increase in renal cortical blood flow and maintained renal function at relatively high levels, as evidenced by lower serum creatinine (B1669602) and moderate creatinine clearance. Similarly, in a rat model of nephropathy induced by renal microembolism, PGE1 treatment was found to preserve renal blood flow and the glomerular filtration rate. These beneficial effects are thought to be partly due to PGE1-induced angiogenesis.

While specific preclinical data on the effects of this compound on renal hemodynamics are not extensively available, its vasodilatory properties suggest it would likely contribute to improved renal perfusion.

In a preclinical model of microembolism-induced nephropathy in rats, treatment with Prostaglandin E1 was shown to help maintain the glomerular filtration rate (GFR). The study demonstrated that PGE1 treatment prevented significant increases in serum creatinine and urea (B33335) concentrations, which are markers of reduced GFR. The vasodilatory action of PGE1 on renal vasculature is a key mechanism contributing to the preservation of GFR under injurious conditions. Specific quantitative studies on the direct impact of this compound on GFR regulation are not well-documented in the reviewed literature.

The influence of prostaglandins on the renin-angiotensin system has been investigated in preclinical models. A study utilizing isolated perfused kidneys from both rats and rabbits directly compared the effects of prostacyclin (PGI2) and 6-keto-prostaglandin E1 on renin release. The findings indicated that both prostaglandins stimulated renin release in a dose-dependent manner and with equal potency.

Table 1: Comparative Effects of Prostaglandins on Renin Release in Isolated Rat Kidney

| Compound | Concentration (µM) | Stimulation of Renin Release |

| Prostacyclin (PGI2) | 0.01 - 1 | Dose-dependent |

| 6-keto-Prostaglandin E1 | 0.01 - 1 | Dose-dependent, equal potency to PGI2 |

| Data derived from a study on isolated perfused rat kidneys. |

Although direct preclinical data for this compound is scarce, these findings with structurally related prostaglandins suggest a potential for it to also modulate renin secretion.

Pulmonary System: Mechanistic Studies on Bronchial Tone and Inflammation

The effects of this compound and its parent compound on the pulmonary system have been a subject of interest, particularly concerning bronchial tone. In a rat model of pulmonary hypertension induced by monocrotaline, PGE1 was shown to inhibit the development of pulmonary hypertension and the associated thickening of the lung vasculature.

In contrast to the generally observed bronchodilatory effects of PGE1, one source indicates that this compound acts as a weak constrictor of human respiratory tract smooth muscle. However, other preclinical data presents a different perspective.

A comparative study on the bronchodilator activity of an 11-deoxy prostaglandin E1 and its 15-methyl analogue, doxaprost, in anesthetized guinea pigs provided significant insights. Both compounds were found to inhibit histamine-induced bronchoconstriction. Notably, the 15-methyl analogue, doxaprost, was significantly more potent and exhibited a longer duration of action when administered via aerosol or intravenously. Both compounds also relaxed isolated guinea pig tracheal strips with similar potency. The enhanced in vivo activity of the 15-methyl analogue is attributed to its resistance to enzymatic inactivation. nih.gov

Table 2: Comparison of Bronchodilator Potency in Anesthetized Guinea Pigs

| Compound | Route of Administration | Relative Potency (vs. 11-deoxy PGE1) |

| Doxaprost ((+/-) 15-methyl analogue) | Aerosol | 73 times more potent |

| Doxaprost ((+/-) 15-methyl analogue) | Intravenous | 32 times more potent |

| Data from a study on histamine-induced bronchoconstriction. nih.gov |

These findings suggest that 15-methylation can significantly enhance the bronchodilator effects of PGE1 analogs in certain preclinical models. The discrepancy with the observation in human tissue highlights the potential for species-specific differences in response.

Pulmonary Vascular Tone Regulation

Preclinical evidence regarding the direct effects of this compound on pulmonary vascular tone is limited; however, studies on closely related prostaglandin analogs provide valuable insights. Research in intact dog models under controlled blood flow conditions investigated the effects of the 15-methyl analog of Prostaglandin E2 (PGE2). Infusions of this analog into the lobar artery resulted in a significant increase in lobar arterial pressure by more than 100%. nih.gov This pressor response was associated with a rise in lobar venous pressure and an increased pressure gradient from the lobar artery to the small vein, indicating that the analog actively constricts pulmonary veins and upstream vessels, such as small arteries. nih.gov The 15-methyl analogs were found to be approximately ten times more potent than their parent compounds, PGE2 and PGF2α, in elevating pulmonary vascular resistance in this model. nih.gov Both the 15-methyl analogs of PGE2 and PGF2α also induced contractions in isolated helical segments of canine intrapulmonary arteries and veins in a dose-dependent manner. nih.gov

In contrast, studies on the parent compound, Prostaglandin E1 (PGE1), have shown vasodilatory effects in certain contexts. In a rat model of monocrotaline-induced pulmonary arterial hypertension, treatment with PGE1 reduced mean pulmonary arterial pressure and mitigated right ventricular hypertrophy and vascular remodeling. koreamed.org However, in a different experimental model of acute lung injury in dogs, PGE1 showed little afterload-reducing effect on pulmonary vascular resistance. nih.gov Further research in human infants with pulmonary atresia revealed that PGE1 infusion led to a reduction in the muscularity of the pulmonary arterial media. scilit.com These findings suggest that the effects of E-series prostaglandins on the pulmonary vasculature are complex and can be influenced by the specific analog, the experimental model, and the underlying pathological condition.

Table 1: Preclinical Findings on Prostaglandin Analogs and Pulmonary Vascular Tone

| Compound | Animal Model | Key Findings on Pulmonary Vasculature | Reference |

|---|---|---|---|

| 15-methyl Prostaglandin E2 | Intact Dog | Increased lobar arterial pressure (>100%); Increased pulmonary vascular resistance; Actively constricts pulmonary veins and small arteries. | nih.gov |

| Prostaglandin E1 (PGE1) | Rat (Monocrotaline-induced PAH) | Reduced mean pulmonary arterial pressure; Attenuated vascular remodeling. | koreamed.org |

| Prostaglandin E1 (PGE1) | Dog (Acute Lung Injury) | Little afterload-reducing effect on pulmonary vascular resistance. | nih.gov |

| Prostaglandin E1 (PGE1) | Human (Infants with Pulmonary Atresia) | Reduced relative arterial medial thickness. | scilit.com |

Immune System: Immunomodulatory Mechanisms in Preclinical Models

This compound and its parent compounds exhibit significant immunomodulatory activities in various preclinical settings, influencing both innate and adaptive immune responses.

T-cell and B-cell Function Modulation

While direct studies on this compound are scarce, research on Prostaglandin E1 (PGE1) and its analogs has demonstrated clear effects on T-lymphocyte function. In a murine model of systemic lupus erythematosus (MRL-lpr/lpr mice), treatment with the PGE1 analog misoprostol (B33685) was shown to ameliorate autoimmune disease. duke.edu This therapeutic benefit was linked to a significant depletion of T-cells, as evidenced by a reduction in splenic and lymph node weight and a generalized decrease in T-cell numbers in peripheral lymphoid organs. duke.edu

Further mechanistic studies have shown that PGE1 can interfere with the critical early stages of T-cell activation and response. In a model of experimental murine interstitial nephritis, PGE1 administration was found to inhibit the induction of effector T-cells, a crucial step for the development of the disease. nih.gov This immunosuppressive effect was reversible and appeared to be mediated indirectly through the action of nonspecific suppressor lymphokines. nih.gov The study suggested a mechanism involving either reduced secretion of or diminished target cell sensitivity to Interleukin-1. nih.gov Additionally, in vitro research has demonstrated that PGE1 can suppress T-cell adhesion to endothelial cells activated by Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect was achieved by selectively inhibiting the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the endothelial cells, thereby disrupting a key interaction required for T-cell migration into tissues. nih.gov

Macrophage Activation and Phagocytosis Regulation

Preclinical studies have definitively shown that this compound directly modulates macrophage activity. In a rat model of macrophage-dependent glomerulonephritis, systemic administration of 15(S)-15-methyl PGE1 (M-PGE1) significantly ameliorated kidney injury. nih.govnih.gov The mechanism behind this protection involves the inhibition of both macrophage accumulation at the site of inflammation and their subsequent activation. nih.govnih.gov Specifically, treatment with M-PGE1 led to a marked reduction in the number of infiltrating macrophages within the glomeruli and suppressed the expression of Ia antigen on these cells, a key marker of macrophage activation. nih.govnih.gov

Table 2: Effect of 15(S)-15-methyl PGE1 on Macrophage Infiltration and Activation in Rat Glomerulonephritis

| Parameter | Vehicle Treated Group | M-PGE1 Treated Group | P-value | Reference |

|---|---|---|---|---|

| Infiltrating Macrophages (cells/glomerulus) | 119 +/- 15 | 44 +/- 9 | < 0.02 | nih.gov |

| Ia Antigen Expression (%) | 25 +/- 4 | 8 +/- 5 | < 0.05 | nih.gov |

Importantly, the study noted that M-PGE1 did not affect the number of resident leukocytes or Ia antigen expression in normal, non-diseased rats, suggesting its modulatory effects are prominent in the context of an active inflammatory response. nih.gov

Inflammatory Mediator Production Inhibition

The anti-inflammatory properties of this compound extend to its ability to inhibit the production and effects of various inflammatory mediators. In a rat subcutaneous air pouch model, which mimics synovial inflammation, 15S,15-methyl PGE1 demonstrated potent and long-lasting anti-inflammatory effects against inflammation induced by diverse stimuli, including monosodium urate crystals and leukotriene B4. nih.gov

Treatment with the compound led to a significant suppression of several key inflammatory parameters measured in the pouch fluid. This included a reduction in exudate volume, protein concentration, and the accumulation of polymorphonuclear leukocytes. nih.gov Furthermore, it inhibited the activity of the lysosomal enzyme beta-galactosidase, an indicator of cellular degranulation. nih.gov Histopathological analysis confirmed these findings, showing a substantial reduction in the invasion of pouch tissue by polymorphonuclear leukocytes. nih.gov

In vivo studies in rats also revealed that systemic treatment with 15-(S)-15-methyl-PGE1 can inhibit neutrophil-dependent immune complex tissue injury. nih.gov This effect is associated with a modulation of the formyl-methionyl-leucyl-phenylalanine (FMLP) receptor on neutrophils, leading to reduced lysosomal enzyme release and superoxide (B77818) anion (O2-) secretion upon stimulation. nih.gov

Table 3: Anti-inflammatory Effects of 15S,15-methyl PGE1 in a Rat Air Pouch Model

| Inflammatory Parameter | Effect of 15S,15-methyl PGE1 Treatment | Reference |

|---|---|---|

| Exudate Volume | Suppressed | nih.gov |

| Protein Concentration | Suppressed | nih.gov |

| Polymorphonuclear Leucocyte Accumulation | Suppressed | nih.gov |

| Beta-galactosidase Activity | Suppressed | nih.gov |

| Vascular Reactivity | Markedly reduced | nih.gov |

**pharmacological Characterization of 15 S 15 Methyl Prostaglandin E1 in Research Systems**

In Vitro Receptor Binding Kinetics and Saturation Studies

The physiological effects of 15(S)-15-methyl Prostaglandin (B15479496) E1 are initiated by its binding to prostanoid receptors, particularly the EP receptor subtypes. In vitro binding assays are fundamental in quantifying the affinity of this compound for its target receptors. These studies typically utilize recombinant human receptors or tissue preparations to determine key kinetic parameters.

While specific binding data for the 15(S) isomer is not extensively detailed in the provided search results, research on related prostaglandin analogs shows a pattern of selective affinity. For instance, studies on rhesus myometrium indicate that the uterine stimulating potencies of various prostaglandin analogs correspond with their ability to inhibit PGE1 binding. nih.gov Generally, PGE1 analogs bind with high affinity to EP receptors. For example, a novel EP2 receptor agonist, PGN-9856, was shown to bind with high affinity to the human EP2 receptor (pKi ≥ 8.3) and had over 180-fold selectivity for EP2 over EP4 receptors, with negligible affinity for EP1, EP3, DP, and IP receptors. nih.gov This highlights the selective nature of such analogs. The affinity is quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), where a lower value signifies higher affinity. Saturation studies determine the total number of binding sites (Bmax) in a given tissue.

Table 1: Illustrative In Vitro Receptor Binding Profile for a Prostaglandin E Analog

| Receptor Subtype | Binding Parameter | Value | Selectivity Example |

|---|---|---|---|

| Human EP2 | pKi | ≥ 8.3 | 180-fold over EP4 |

| Human EP1 | Affinity | Negligible | - |

| Human EP3 | Affinity | Negligible | - |

| Human DP | Affinity | Negligible | - |

| Human IP | Affinity | Negligible | - |

This table is illustrative, based on data for a selective EP2 agonist, PGN-9856, to demonstrate typical findings in receptor binding studies. nih.gov

Enzyme Kinetics and Metabolic Stability in Cellular and Tissue Extracts

A defining characteristic of 15(S)-15-methyl Prostaglandin E1 is its enhanced metabolic stability. biomol.comscbt.com The primary enzyme for prostaglandin catabolism is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the C-15 hydroxyl group. taylorandfrancis.com The methyl group in 15(S)-15-methyl PGE1 sterically shields this position, rendering the compound resistant to degradation by 15-PGDH. iu.edu This resistance is a key factor in its prolonged biological activity compared to the rapidly metabolized natural PGE1. taylorandfrancis.comnih.gov

In vitro incubation of the compound with cellular extracts, such as liver or lung homogenates, confirms this stability. While natural PGE1 is almost entirely metabolized in a single pass through the lungs, 15-methylated analogs bypass this rapid inactivation. taylorandfrancis.com Studies on a similar analog, 16,16-dimethyl PGE2, show it is taken up by the lungs but is resistant to 15-PGDH degradation, allowing the lungs to act as a depot. iu.edu The stereoisomer, 15-epi-PGE1, has been shown to be a non-competitive inhibitor of human placental 15-PGDH with an IC50 of 170 μM. medchemexpress.com

Table 2: Comparative Metabolic Stability in Tissue Preparations

| Compound | Key Feature | Consequence |

|---|---|---|

| Prostaglandin E1 (PGE1) | Substrate for 15-PGDH | Rapid inactivation, particularly in the lungs. taylorandfrancis.com |

Pharmacokinetic Profiles in Animal Models for Research Purposes

Absorption and Distribution Studies in Rodents

Pharmacokinetic studies in animal models, such as rats, are crucial for understanding the compound's behavior in vivo. Following administration, this compound is absorbed and distributed to various tissues. Studies in rats have shown that it can be administered orally. nih.gov For example, a related analog, arbaprostil (B1667587) [15(R)-15-methyl PGE2], was administered orally to rats in studies of gastric lesions. nih.gov The distribution profile is influenced by its physicochemical properties. Pharmacokinetic analyses of another stable analog, 16,16-dimethyl PGE2, in mice involved non-compartmental analysis of plasma and tissue data to create a continuous composite profile. iu.edu

Metabolism and Excretion Pathways in Experimental Animals

While resistant to 15-PGDH, this compound is subject to other metabolic transformations. The primary routes of metabolism for prostaglandins (B1171923) involve beta-oxidation of the carboxylic side chain and omega-oxidation of the alkyl side chain, processes that primarily occur in the liver. These metabolic steps convert the lipophilic compound into more water-soluble metabolites that can be readily excreted, mainly through urine. The metabolism of natural PGE1 is rapid, with its metabolites, 13,14-dihydro-PGE1 and 15-keto-13,14-dihydro-PGE1, being the major circulating forms after infusion. nih.gov A study on a novel PGE1-based drug, Prostanit, in rabbits showed it was rapidly metabolized to PGE1 and its metabolite 13,14-dihydro-15-keto-PGE1. nih.gov

Dose-Response Relationships and Efficacy in Preclinical Ex Vivo and In Vivo Models

The efficacy of this compound has been demonstrated in various preclinical models, establishing clear dose-response relationships.

In ex vivo models, which involve tissues studied outside the body, the compound's effects can be precisely quantified. frontiersin.org For instance, prostaglandin analogs are tested on isolated smooth muscle preparations to determine their contractile or relaxant properties and calculate the EC50 (the concentration producing 50% of the maximal effect).